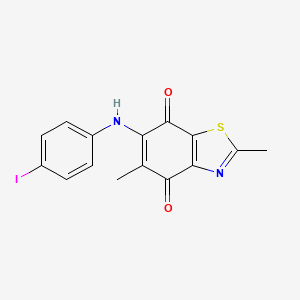

6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an iodoanilino group attached to a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the following steps:

Iodination of Aniline: The starting material, aniline, is iodinated using iodine and sodium bicarbonate in water to produce 4-iodoaniline.

Formation of Benzothiazole Ring: The 4-iodoaniline is then reacted with 2,5-dimethyl-1,3-benzothiazole-4,7-dione under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Core Reactivity of the Benzothiazole-4,7-dione Scaffold

The benzothiazole-4,7-dione core contains two ketone groups (positions 4 and 7) and a fused thiazole ring. Key reactivity trends include:

-

Reduction of Dione Groups : The diketone moiety may undergo reduction with agents like NaBH4 or LiAlH4 to form diols (4,7-dihydroxybenzothiazole derivatives) .

-

Nucleophilic Attack : The electron-deficient carbonyl carbons are susceptible to nucleophilic addition (e.g., Grignard reagents, amines) .

-

Cycloaddition Reactions : The aromatic system may participate in Diels-Alder reactions or [2+2] cycloadditions under photochemical conditions .

Reactivity of the 4-Iodoanilino Substituent

The 4-iodoanilino group introduces halogen-based reactivity:

-

Nucleophilic Aromatic Substitution : The iodine atom at the para position of the aniline ring can be displaced by nucleophiles (e.g., amines, thiols) under Pd-catalyzed coupling (e.g., Buchwald-Hartwig) .

-

Cross-Coupling Reactions : The C–I bond may engage in Suzuki-Miyaura or Ullmann couplings to form biaryl systems .

-

Oxidative Functionalization : Iodine can act as a directing group for C–H activation, enabling regioselective functionalization (e.g., hydroxylation, alkylation) .

Methyl Group Reactivity

The 2,5-dimethyl substituents on the benzothiazole ring exhibit limited reactivity but may undergo:

-

Oxidation : Strong oxidants (e.g., KMnO4) could convert methyl groups to carboxylic acids .

-

Halogenation : Radical bromination (e.g., NBS) might introduce bromine at benzylic positions .

Hypothetical Synthetic Routes

While no direct synthesis of this compound is reported, plausible methods include:

-

Condensation of 2-Aminothiophenol with a Diketone Precursor :

-

Iodination of Aniline Derivatives :

Anticipated Challenges and Stability Considerations

-

Thermal Sensitivity : The dione moiety may decompose under high temperatures, necessitating mild reaction conditions .

-

Solubility Limitations : Polar aprotic solvents (DMF, DMSO) are likely required due to low solubility in non-polar media .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|---|

| Benzothiazole-4,7-dione | Reduction | NaBH4, MeOH | 4,7-Dihydroxybenzothiazole derivative |

| 4-Iodoanilino | Suzuki Coupling | Pd(PPh3)4, ArB(OH)2 | Biaryl-substituted benzothiazole-dione |

| Methyl Groups | Oxidation | KMnO4, H2O, Δ | Carboxylic acid derivatives |

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. The compound has been investigated for its potential as an anti-tubercular agent. Recent studies highlight its efficacy against Mycobacterium tuberculosis, demonstrating promising in vitro and in vivo activity . The incorporation of the iodoaniline moiety enhances its biological activity by facilitating interactions with bacterial enzymes.

Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer potential. The compound has shown cytotoxic effects against various cancer cell lines. Studies suggest that the mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation . This opens avenues for further development as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been documented, with studies indicating that it can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Synthetic Applications

Synthesis of Novel Compounds

The synthesis of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves several synthetic routes that include condensation reactions and halogenation processes. The compound serves as a valuable intermediate in the synthesis of more complex benzothiazole derivatives that possess enhanced biological activities .

Dye Production

Benzothiazole derivatives are also utilized in the production of dyes. The unique electronic properties imparted by the benzothiazole structure make these compounds suitable for use in dye-sensitized solar cells and other photonic applications .

Material Science Applications

Conductive Polymers

The incorporation of benzothiazole-based compounds into polymer matrices has been studied for their potential to enhance electrical conductivity. This property is particularly useful in developing conductive coatings and materials for electronic applications .

Nanotechnology

In nanotechnology, benzothiazole derivatives are being explored for their potential use in creating nanomaterials with specific optical and electronic properties. Their ability to form stable complexes with various metal ions makes them suitable candidates for applications in catalysis and sensor technology .

Case Studies

Mechanism of Action

The mechanism of action of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA polymerase, thereby affecting DNA replication and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

4-Iodoaniline: A precursor in the synthesis of the target compound, known for its use in dye and drug manufacturing.

6-Anilino-1H-pyrimidine-2,4-dione: An analogue with similar biological activities, used as an inhibitor of DNA polymerase.

Uniqueness

6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is unique due to its specific substitution pattern and the presence of both iodoanilino and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole core substituted with an iodoaniline group and two methyl groups. This unique arrangement contributes to its biological properties.

Biological Activity Overview

Benzothiazole derivatives are known for various pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anti-tubercular activities. The specific biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties against a range of pathogens.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Anti-tubercular Effects : Recent research highlights the potential of benzothiazole compounds in combating tuberculosis.

The mechanism of action for benzothiazole derivatives often involves the inhibition of specific enzymes or pathways related to disease processes. For instance:

- Inhibition of DprE1 : One proposed mechanism for the anti-tubercular activity involves targeting the decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1), a critical enzyme in the mycobacterial cell wall biosynthesis pathway .

- Cell Cycle Arrest : In cancer cells, certain benzothiazoles induce cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Studies

A study conducted on various benzothiazole derivatives showed that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Mycobacterium tuberculosis | 4 | 8 |

Anticancer Activity

In vitro studies revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated effective cytotoxicity at relatively low concentrations.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 10 | 20 |

| A549 (Lung) | 15 | 30 |

Anti-tubercular Activity

The compound was evaluated for its anti-tubercular properties using a standard assay against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial viability.

Case Studies

A notable case study involved a series of synthesized benzothiazole derivatives where researchers observed that modifications in substituents led to enhanced biological activity. Specifically, the introduction of halogens like iodine improved both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione?

- Synthesis : The compound can be synthesized via multi-step reactions, including Schiff base formation and cyclization. For example, similar benzothiazole-4,7-diones are prepared by reacting succinic anhydride with Schiff base intermediates in inert solvents (e.g., 1,4-dioxane) under reflux . The 4-iodoanilino substituent is introduced via nucleophilic substitution or condensation reactions.

- Characterization :

- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations.

- ¹H-NMR : Identifies substituents, e.g., methyl groups (δ 1.0–2.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). Integration ratios validate stoichiometry .

- UV-Vis : Assesses conjugation (λmax ~300–400 nm for quinoid structures) .

Q. How can researchers evaluate the stability of this compound under experimental conditions?

- Method : Use reversed-phase ultra-performance liquid chromatography (RP-UPLC) with a C18 column and acetonitrile/water mobile phase (40:60 v/v). Monitor degradation under stress conditions (0.1M HCl, 0.1M NaOH, 3% H₂O₂) at 37°C for 24 hours. UV detection at λ=254 nm quantifies intact compound vs. degradation products .

- Example Data :

| Condition | % Remaining (24h) | Major Degradation Product |

|---|---|---|

| Acidic (0.1M HCl) | 85% | Hydrolyzed amine |

| Oxidative (H₂O₂) | 70% | Sulfoxide derivative |

Q. What analytical methods are critical for structural elucidation of derivatives?

- Key Techniques :

- ¹³C-NMR : Assigns carbonyl carbons (δ 190–210 ppm) and aromatic carbons.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and stereochemistry for novel analogs .

Advanced Research Questions

Q. How can hypoxia-selective anticancer activity be experimentally validated for this compound?

- Protocol :

Cell Lines : Use A549 (lung carcinoma) or HT-29 (colon cancer) under normoxia (21% O₂) vs. hypoxia (1% O₂).

Assay : WST-1 cell viability test after 48-hour exposure. Calculate hypoxia/normoxia cytotoxic ratio (e.g., IC50 normoxia / IC50 hypoxia).

Reference Compounds : Compare to tirapazamine (ratio ~3–5) or mitomycin C .

- Example Result : A related benzimidazole-4,7-dione showed a ratio of 2.8, indicating moderate hypoxia selectivity .

Q. What structural modifications enhance antifungal activity in benzothiazole-4,7-dione derivatives?

- SAR Insights :

- Anilino Group : Replacing iodine with electron-withdrawing groups (e.g., -NO₂) improves membrane penetration.

- Methyl Substitutions : 2,5-Dimethyl groups enhance steric shielding of the dione core, reducing metabolic inactivation.

- Heterocycle Fusion : Adding triazole rings (e.g., ZG-20-41) increases binding to fungal CYP51 .

- Data Table :

| Derivative | MIC (μg/mL) vs. C. albicans | Key Modification |

|---|---|---|

| Parent Compound | 32 | Baseline |

| ZG-20-41 | 8 | Triazole substitution |

| Nitro Analog | 16 | -NO₂ at 4-position |

Q. How can computational modeling predict the redox behavior of this compound?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate reduction potentials (E⁰) for the dione/semiquinone radical couple.

- Correlation with Bioactivity : Compounds with E⁰ between -0.4 V to -0.6 V (vs. NHE) often exhibit pro-oxidant effects in hypoxic tumors .

Q. What strategies mitigate solubility challenges during in vivo studies?

- Solutions :

Properties

CAS No. |

650635-87-3 |

|---|---|

Molecular Formula |

C15H11IN2O2S |

Molecular Weight |

410.2 g/mol |

IUPAC Name |

6-(4-iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |

InChI |

InChI=1S/C15H11IN2O2S/c1-7-11(18-10-5-3-9(16)4-6-10)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |

InChI Key |

VPBGLLWTTOEYIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.